molecular formula C42H30O5 B3068240 (1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol CAS No. 336800-79-4

(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol

Cat. No.: B3068240
CAS No.: 336800-79-4
M. Wt: 614.7 g/mol
InChI Key: UZZFMCDREAEXRS-UHFFFAOYSA-N
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Description

(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique binaphthalene structure. This compound is known for its chiral properties and is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol typically involves the coupling of two naphthalene units through an oxybis(methylene) linker. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Toluene

    Temperature: 80-100°C

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at 0°C.

    Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of binaphthyl ketones.

    Reduction: Formation of binaphthyl diols.

    Substitution: Formation of nitro or halogenated binaphthyl derivatives.

Scientific Research Applications

(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of chiral recognition and molecular interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of chiral materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism by which (1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol exerts its effects is primarily through its chiral properties. The compound can induce chirality in reactions, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved include:

    Chiral Induction: The compound interacts with substrates to induce chirality, leading to the formation of enantiomerically enriched products.

    Catalysis: Acts as a chiral ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    ®-BINOL: Another binaphthalene derivative used in asymmetric synthesis.

    (S)-BINAP: A chiral diphosphine ligand used in various catalytic reactions.

Uniqueness

(1R,1’‘R)-3,3’‘-[oxybis(methylene)]bis-[1,1’-Binaphthalene]-2,2’-diol is unique due to its specific chiral configuration and the presence of the oxybis(methylene) linker, which provides distinct steric and electronic properties compared to other binaphthalene derivatives. This uniqueness makes it particularly effective in certain asymmetric catalytic processes.

Properties

IUPAC Name

3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O5/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44/h1-22,43-46H,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZFMCDREAEXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5O)C7=C(C=CC8=CC=CC=C87)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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